tert-Butyl 2-fluoro-4-hydroxybenzoate
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Overview
Description
Tert-Butyl 2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a tert-butyl group, and the hydrogen atom in the ortho position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-fluoro-4-hydroxybenzoate typically involves the esterification of 2-fluoro-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-fluoro-4-hydroxybenzoic acid+tert-butyl alcoholacid catalysttert-Butyl 2-fluoro-4-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde.
Reduction: Formation of tert-butyl 2-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 2-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxybenzoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-fluoro-4-hydroxybenzoic acid: Lacks the tert-butyl group, affecting its solubility and stability.
Methyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Uniqueness
Tert-Butyl 2-fluoro-4-hydroxybenzoate is unique due to the presence of both the fluorine atom and the tert-butyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,1-3H3 |
InChI Key |
DJOIIDHZXLCTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)F |
Origin of Product |
United States |
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